5-(4-Bromo-2-chlorophenyl)oxazole
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Description
5-(4-Bromo-2-chlorophenyl)oxazole is a chemical compound with the CAS Number: 2002638-40-4 . It has a molecular weight of 258.5 and is a solid at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of oxazole derivatives, including this compound, has been a topic of interest in recent years . One approach to synthesize oxazoles involves the use of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H . This indicates that the compound has a five-membered ring structure with one oxygen atom and one nitrogen atom.Safety and Hazards
Future Directions
While specific future directions for 5-(4-Bromo-2-chlorophenyl)oxazole are not mentioned in the search results, it’s clear that oxazole derivatives are of significant interest in the field of medicinal chemistry . Their diverse biological activities make them valuable targets for the development of new pharmaceuticals .
Relevant Papers Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers provide valuable insights into the potential applications of these compounds in medicinal chemistry .
Properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRPUBFMZMHLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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